

Spectroscopic Profile of Methyl Nitroacetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl nitroacetate

Cat. No.: B050895

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl nitroacetate**, a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR data for **methyl nitroacetate**.

^1H NMR Data

The ^1H NMR spectrum of **methyl nitroacetate** was acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent.^[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.18	Singlet	2H	-CH ₂ -
3.87	Singlet	3H	-OCH ₃

¹³C NMR Data

The ¹³C NMR spectrum of **methyl nitroacetate** was recorded at 100 MHz in deuterated chloroform (CDCl₃).^[1] Chemical shifts (δ) are reported in ppm.

Chemical Shift (δ) ppm	Assignment
162.5	C=O
76.2	-CH ₂ -
53.6	-OCH ₃

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **methyl nitroacetate** (neat) exhibits characteristic absorption bands corresponding to its key functional groups.^[1]

Wavenumber (cm ⁻¹)	Assignment
1751	C=O (Ester) stretch
1557	N-O (Nitro group) asymmetric stretch
3041, 2967	C-H stretch

Experimental Protocols

The data presented in this guide are based on established spectroscopic and synthetic methodologies.

Synthesis of Methyl Nitroacetate

A common and improved synthesis of **methyl nitroacetate** involves the esterification of the dipotassium salt of nitroacetic acid.^[1] This method avoids the need for drying and grinding the potentially explosive dipotassium salt. The procedure typically involves the reaction of the salt with methanol in the presence of a strong acid, followed by extraction and distillation to yield the pure product.^[1]

NMR Spectroscopy

A general protocol for obtaining NMR spectra involves the following steps:

- **Sample Preparation:** A small amount of the analyte (typically 1-10 mg for ^1H NMR and 10-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **Instrument Setup:** The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.
- **Data Acquisition:** The appropriate NMR experiment (e.g., a standard one-pulse experiment for ^1H and a proton-decoupled experiment for ^{13}C) is run. Key parameters include the number of scans, pulse width, and relaxation delay.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., TMS).

IR Spectroscopy

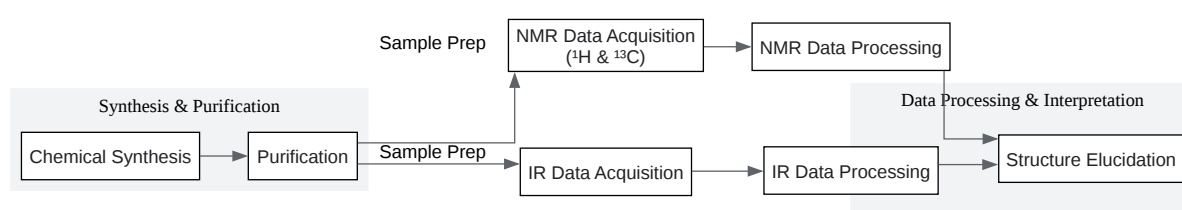
A typical procedure for acquiring an FT-IR spectrum of a liquid sample is as follows:

- **Background Scan:** A background spectrum of the empty sample compartment is recorded to account for atmospheric and instrumental interferences.
- **Sample Application:** A drop of the neat liquid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal.
- **Sample Scan:** The infrared spectrum of the sample is then recorded.

- Data Analysis: The positions of the absorption bands are identified and correlated with specific functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **methyl nitroacetate**.



[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: A Convenient and “Greener” Synthesis of Methyl Nitroacetate [orgspectroscopyint.blogspot.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl Nitroacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050895#spectroscopic-data-nmr-ir-of-methyl-nitroacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com